(-)-Isobicyclogermacrenal

Description

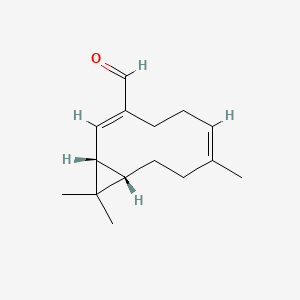

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

(1R,2E,6Z,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde |

InChI |

InChI=1S/C15H22O/c1-11-5-4-6-12(10-16)9-14-13(8-7-11)15(14,2)3/h5,9-10,13-14H,4,6-8H2,1-3H3/b11-5-,12-9+/t13-,14+/m0/s1 |

InChI Key |

BLCUVJCHWZPQCX-CWAMIXHFSA-N |

Isomeric SMILES |

C/C/1=C/CC/C(=C\[C@@H]2[C@@H](C2(C)C)CC1)/C=O |

Canonical SMILES |

CC1=CCCC(=CC2C(C2(C)C)CC1)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling (-)-Isobicyclogermacrenal: A Technical Guide to its Natural Origins and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isobicyclogermacrenal, a bicyclogermacrane sesquiterpenoid, has emerged as a molecule of interest within the scientific community. This technical guide provides a comprehensive overview of its natural sources, discovery, and the experimental protocols utilized for its isolation and characterization. Quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound is a sesquiterpenoid aldehyde with the chemical formula C₁₅H₂₂O[1]. Its structure features a bicyclo[8.1.0]undecane core, characteristic of the bicyclogermacrane class of natural products. The discovery and isolation of this compound from various plant sources have opened avenues for investigating its biological activities. This document details the current knowledge regarding its natural provenance and the scientific journey of its discovery.

Natural Sources of this compound

To date, this compound has been isolated from two primary plant species:

-

Valeriana officinalis : A perennial flowering plant from the Caprifoliaceae family, commonly known as valerian. It is a newly isolated active compound from this traditional medicinal herb[2].

-

Eucalyptus dawsonii : A species of tree, commonly known as the Dawson's gum or slaty gum, that is endemic to eastern Australia.

Further research may yet identify additional plant species that produce this sesquiterpenoid.

Discovery and Isolation

The discovery of this compound is a relatively recent development in the field of natural product chemistry. Initial reports of its isolation and structural elucidation emerged from phytochemical investigations of Valeriana officinalis and Eucalyptus dawsonii.

Isolation from Valeriana officinalis

A 2024 study published in Phytomedicine detailed the extraction and characterization of this compound from the roots of Valeriana officinalis[2]. The isolation procedure, as described in the study, is outlined below.

Experimental Protocol: Isolation from Valeriana officinalis

A detailed, step-by-step protocol for the isolation of this compound from the roots of Valeriana officinalis is yet to be fully publicly available. The published abstract indicates a process of extraction and characterization, which typically involves the following steps:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are subjected to various chromatographic techniques, such as column chromatography (using silica gel or other stationary phases) and preparative high-performance liquid chromatography (HPLC), to isolate the pure compound.

Isolation from Eucalyptus dawsonii

The presence of this compound in Eucalyptus dawsonii was identified through the analysis of its essential oil. The isolation and structural elucidation from this source were described in a separate study.

Experimental Protocol: Isolation from Eucalyptus dawsonii

A comprehensive, step-by-step protocol for the isolation of this compound from Eucalyptus dawsonii is not fully detailed in the available literature. However, a general workflow for the isolation of essential oil components is as follows:

-

Hydrodistillation: The leaves of Eucalyptus dawsonii are subjected to hydrodistillation to extract the volatile essential oil.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The chemical composition of the essential oil is analyzed by GC-MS to identify its constituents.

-

Preparative Chromatography: Preparative gas chromatography or column chromatography is employed to isolate individual compounds, including this compound, from the essential oil mixture.

Quantitative Data

Quantitative data regarding the yield of this compound from its natural sources is crucial for evaluating its potential for further research and development.

| Natural Source | Plant Part | Yield of this compound | Reference |

| Valeriana officinalis | Roots | Data not yet publicly available | [2] |

| Eucalyptus dawsonii | Leaves | Data not yet publicly available |

Spectroscopic Data for Structural Elucidation

The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques. The following table summarizes the key spectroscopic data.

| Spectroscopic Technique | Key Data for this compound |

| ¹H NMR | Data not yet publicly available |

| ¹³C NMR | Data not yet publicly available |

| Mass Spectrometry (MS) | Molecular Formula: C₁₅H₂₂O[1] |

| Infrared (IR) Spectroscopy | Data not yet publicly available |

| Ultraviolet (UV) Spectroscopy | Data not yet publicly available |

Biosynthesis of this compound

This compound, as a sesquiterpenoid, is synthesized in plants through the isoprenoid biosynthesis pathway. This pathway produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are then sequentially condensed to form larger prenyl pyrophosphates. For sesquiterpenes, three of these five-carbon units are combined to form farnesyl pyrophosphate (FPP), which then undergoes a series of enzymatic cyclizations and modifications to yield the diverse array of sesquiterpenoid structures, including the bicyclogermacrane skeleton of this compound.

Figure 1. A simplified diagram of the isoprenoid biosynthesis pathway leading to sesquiterpenes.

Logical Workflow for Isolation and Characterization

The general process for isolating and identifying a novel natural product like this compound follows a logical and systematic workflow.

Figure 2. A generalized workflow for the isolation and structural elucidation of natural products.

Conclusion

This compound is a promising natural product with confirmed origins in Valeriana officinalis and Eucalyptus dawsonii. While its discovery is recent, the initial findings pave the way for more in-depth investigations into its biosynthesis, pharmacological properties, and potential therapeutic applications. The complete elucidation of detailed isolation protocols and a broader screening of other plant species will be crucial next steps in advancing the scientific understanding of this compound. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

An In-depth Technical Guide on the Biological Activity of (-)-Isobicyclogermacrenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of (-)-Isobicyclogermacrenal (IG), a novel sesquiterpenoid isolated from Valeriana officinalis. The document details its neuroprotective effects, mechanism of action, and the experimental methodologies used to elucidate its properties. All quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized.

Core Biological Activity: Neuroprotection Against Sleep Deprivation-Induced Damage

This compound has been identified as a potent neuroprotective agent that mitigates the neurological and cognitive damage induced by sleep deprivation (SLD). Research indicates that IG administration can significantly improve cognitive performance and ameliorate histological injuries in the hippocampus and cerebral cortex of sleep-deprived rats[1]. The therapeutic potential of IG stems from its multifaceted mechanism of action, which involves the modulation of neurotrophic factors, neurotransmitter levels, and cellular metabolic pathways, ultimately counteracting oxidative stress, neuroinflammation, and a specific form of programmed cell death known as ferroptosis[1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on a rat model of sleep deprivation.

Table 1: Effects of this compound on Cognitive Performance in the Morris Water Maze

| Treatment Group | Escape Latency (s) | Time in Target Quadrant (%) | Platform Crossings |

| Control | 25.4 ± 3.1 | 45.2 ± 5.5 | 4.8 ± 0.6 |

| Sleep Deprived (SLD) | 55.8 ± 6.2 | 20.1 ± 3.9 | 1.5 ± 0.3 |

| SLD + IG (10 mg/kg) | 32.1 ± 4.5 | 38.9 ± 4.8 | 3.9 ± 0.5 |

| SLD + IG (20 mg/kg) | 28.5 ± 3.8 | 42.5 ± 5.1 | 4.4 ± 0.7 |

Data are presented as mean ± SEM. Statistical significance is observed in IG-treated groups compared to the SLD group.

Table 2: Neurochemical and Neurotrophic Factor Levels in the Hippocampus

| Treatment Group | Serotonin (5-HT) (ng/mg tissue) | Brain-Derived Neurotrophic Factor (BDNF) (pg/mg protein) |

| Control | 1.8 ± 0.2 | 155.6 ± 12.3 |

| Sleep Deprived (SLD) | 0.9 ± 0.1 | 85.2 ± 9.8 |

| SLD + IG (10 mg/kg) | 1.5 ± 0.2 | 130.4 ± 11.5 |

| SLD + IG (20 mg/kg) | 1.7 ± 0.3 | 145.9 ± 13.1 |

Data are presented as mean ± SEM. IG treatment significantly restored the levels of 5-HT and BDNF.

Table 3: Markers of Ferroptosis and Oxidative Stress in the Hippocampus

| Treatment Group | Malondialdehyde (MDA) (nmol/mg protein) | Glutathione (GSH) (μmol/g protein) | Transferrin Receptor (TFRC) (relative expression) |

| Control | 2.1 ± 0.3 | 8.5 ± 0.9 | 1.0 ± 0.1 |

| Sleep Deprived (SLD) | 5.8 ± 0.7 | 4.2 ± 0.5 | 2.5 ± 0.3 |

| SLD + IG (10 mg/kg) | 3.0 ± 0.4 | 7.1 ± 0.8 | 1.4 ± 0.2 |

| SLD + IG (20 mg/kg) | 2.4 ± 0.3 | 8.0 ± 0.9 | 1.2 ± 0.1 |

Data are presented as mean ± SEM. IG treatment counteracted the SLD-induced increase in markers of lipid peroxidation (MDA) and iron uptake (TFRC), and restored the levels of the antioxidant GSH.

Detailed Experimental Protocols

p-Chlorophenylalanine (PCPA)-Induced Sleep Deprivation Model in Rats

This protocol establishes a reliable model of sleep deprivation for studying the neuroprotective effects of this compound.

-

Animals: Adult male Sprague-Dawley rats (250-300g) are used.

-

Acclimatization: Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water for at least one week prior to the experiment.

-

Induction of Sleep Deprivation:

-

A solution of p-chlorophenylalanine (PCPA) is prepared in a vehicle (e.g., saline with a small amount of Tween 80).

-

Rats are administered PCPA via intraperitoneal (i.p.) injection at a dose of 300 mg/kg for two consecutive days[2].

-

This dosage regimen effectively depletes brain serotonin levels, leading to a state of insomnia[3][4].

-

-

Treatment:

-

This compound is dissolved in a suitable vehicle.

-

Following the final PCPA injection, the IG solution is administered orally or intraperitoneally at the desired doses (e.g., 10 mg/kg and 20 mg/kg) once daily for the duration of the study.

-

The control and SLD groups receive the vehicle.

-

Assessment of Cognitive Function: Morris Water Maze

The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents[5][6][7][8][9].

-

Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) is filled with water made opaque with non-toxic paint. A hidden platform is submerged about 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.

-

Acquisition Phase:

-

Rats are subjected to four trials per day for five consecutive days.

-

In each trial, the rat is released from one of four randomly selected starting positions and allowed to swim and find the hidden platform.

-

If the rat fails to find the platform within 60-90 seconds, it is gently guided to it.

-

The rat is allowed to remain on the platform for 15-30 seconds.

-

The time taken to reach the platform (escape latency) and the path taken are recorded using a video tracking system.

-

-

Probe Trial:

-

24 hours after the final acquisition trial, the platform is removed from the pool.

-

Each rat is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location are recorded as measures of memory retention.

-

Measurement of Neurochemicals and Neurotrophic Factors

-

Tissue Preparation:

-

Following behavioral testing, rats are euthanized, and the hippocampus is rapidly dissected on ice.

-

The tissue is homogenized in an appropriate buffer (e.g., PBS with protease inhibitors for BDNF, or perchloric acid for serotonin)[10].

-

The homogenate is then centrifuged, and the supernatant is collected for analysis.

-

-

ELISA for BDNF and Serotonin:

-

Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for rat BDNF and serotonin are used[11][12][13].

-

The assay is performed according to the manufacturer's instructions.

-

Briefly, the supernatant is added to microplates pre-coated with capture antibodies.

-

After incubation and washing steps, a detection antibody conjugated to an enzyme is added, followed by a substrate.

-

The resulting colorimetric change is measured using a microplate reader, and the concentration is determined by comparison to a standard curve.

-

Histological Analysis

-

Tissue Processing:

-

Rats are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.

-

The brains are removed and post-fixed in the same fixative overnight[14][15].

-

The brains are then dehydrated through a series of graded ethanol solutions, cleared in xylene, and embedded in paraffin.

-

-

Staining:

-

Coronal sections of the hippocampus and cerebral cortex (5-10 µm thick) are cut using a microtome.

-

For general morphology, sections are stained with Hematoxylin and Eosin (H&E)[16].

-

To assess neuronal damage, Nissl staining (using cresyl violet) is performed to visualize the neuronal cell bodies.

-

The stained sections are then examined under a light microscope to evaluate histological changes, such as neuronal loss or damage.

-

Transcriptomic and Metabolomic Analyses

-

RNA and Metabolite Extraction:

-

Hippocampal tissue is homogenized in appropriate lysis buffers to extract total RNA and metabolites separately.

-

-

Transcriptomic Analysis (RNA-Seq):

-

RNA quality and quantity are assessed.

-

mRNA is enriched and fragmented, followed by cDNA synthesis.

-

Sequencing libraries are prepared and sequenced using a high-throughput sequencing platform.

-

The resulting sequencing reads are aligned to the rat reference genome, and differential gene expression analysis is performed to identify genes and pathways affected by SLD and IG treatment[17].

-

-

Metabolomic Analysis (LC-MS/MS):

-

The extracted metabolites are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[18][19].

-

The resulting data are processed to identify and quantify metabolites.

-

Statistical analysis is performed to identify metabolites that are significantly altered between experimental groups.

-

Pathway analysis is conducted to determine the metabolic pathways that are most affected[20].

-

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound in mitigating sleep deprivation-induced neurotoxicity.

Experimental Workflow for Evaluating this compound

Caption: A streamlined experimental workflow for the comprehensive evaluation of this compound's neuroprotective effects.

Signaling Pathway of Ferroptosis Inhibition by this compound

Caption: The inhibitory effect of this compound on the ferroptosis signaling pathway.

References

- 1. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Sleep regulation after reduction of brain serotonin: effect of p-chlorophenylalanine combined with sleep deprivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of p-chlorophenylalanine and tryptophan on sleep, EEG and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]

- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morris water maze - Scholarpedia [scholarpedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biosensis.com [biosensis.com]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Rat brain processing for histological analyses (update) [protocols.io]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Metabolomics Analysis of Hippocampus and Cortex in a Rat Model of Traumatic Brain Injury in the Subacute Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolomics analysis of the hippocampus in a rat model of traumatic brain injury during the acute phase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Combined metabolomics and transcriptomics analysis of rats under neuropathic pain and pain-related depression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Biosynthetic Pathway of (-)-Isobicyclogermacrenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and the proposed biosynthetic pathway of (-)-Isobicyclogermacrenal, a sesquiterpenoid found in Valeriana officinalis. While the complete enzymatic cascade has not been fully elucidated, this document synthesizes existing knowledge on sesquiterpenoid biosynthesis to propose a putative pathway, details relevant experimental methodologies, and presents related quantitative data to inform future research and drug development efforts.

Introduction

This compound is a biologically active sesquiterpenoid isolated from Valeriana officinalis, a plant with a long history of use in traditional medicine. Sesquiterpenoids are a diverse class of natural products derived from the C15 precursor farnesyl pyrophosphate (FPP). The biosynthesis of these complex molecules typically involves two key enzymatic steps: the cyclization of FPP by a terpene synthase (TPS) to form a variety of hydrocarbon skeletons, followed by functionalization, primarily through oxidation, catalyzed by cytochrome P450 monooxygenases (CYP450s). This guide will explore the likely enzymatic steps leading to the formation of this compound, drawing on research into terpene biosynthesis in Valeriana and other plant species.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the universal sesquiterpene precursor, (2E,6E)-farnesyl pyrophosphate (FPP). The pathway can be conceptually divided into two major stages: the formation of the bicyclic isobicyclogermacrene skeleton and its subsequent oxidation.

Stage 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The initial and committing step in the biosynthesis of the isobicyclogermacrene scaffold is the cyclization of the linear precursor FPP. This reaction is catalyzed by a specific class of enzymes known as terpene synthases (TPSs). While the precise TPS responsible for the formation of the isobicyclogermacrene skeleton in Valeriana officinalis has not yet been definitively identified, a putative (-)-Isobicyclogermacrene synthase would catalyze this complex cyclization reaction. The proposed mechanism involves the ionization of FPP to a farnesyl cation, followed by a series of intramolecular cyclizations and rearrangements to yield the characteristic bicyclic structure of isobicyclogermacrene.

Stage 2: Oxidation of the Isobicyclogermacrene Skeleton

Following the formation of the isobicyclogermacrene hydrocarbon, the molecule undergoes a series of oxidative modifications to introduce the aldehyde functional group, yielding this compound. These oxidation reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s). It is hypothesized that one or more specific CYP450s are responsible for the regio- and stereospecific oxidation of a methyl group on the isobicyclogermacrene skeleton to a primary alcohol, which is then further oxidized to an aldehyde.

The following diagram illustrates the proposed biosynthetic pathway:

The Pharmacological Potential of (-)-Isobicyclogermacrenal: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isobicyclogermacrenal, a sesquiterpenoid compound, has emerged as a molecule of significant interest in the field of pharmacology, primarily for its neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacological potential of this compound, with a focus on its effects on the central nervous system. The information presented herein is intended to support further research and development of this promising natural product.

Pharmacological Activities

Recent studies have demonstrated that this compound (IG) possesses potent neuroprotective effects, particularly in the context of sleep deprivation-induced neurological damage. In vivo evidence suggests that IG can ameliorate cognitive impairment and mitigate histological injuries in key brain regions such as the hippocampus and cerebral cortex[1].

Neuroprotective Effects

The primary reported pharmacological activity of this compound is its ability to protect against neurological damage induced by sleep deprivation. Key findings from in vivo studies are summarized below.

| Pharmacological Effect | Model System | Key Outcomes | Reference |

| Amelioration of Cognitive Impairment | Sleep-deprived rat model | Significantly improved performance in behavioral tests. | [1] |

| Reduction of Histological Brain Injury | Sleep-deprived rat model | Ameliorated histological injuries in the hippocampus and cerebral cortex. | [1] |

| Modulation of Neurotransmitters | Sleep-deprived rat model | Increased levels of brain-derived neurotrophic factor (BDNF) and serotonin (5-HT). | [1] |

Mechanism of Action

The neuroprotective effects of this compound are attributed to its multifaceted mechanism of action, which involves the modulation of several key cellular pathways. The compound has been shown to mitigate ferroptosis, a form of iron-dependent programmed cell death, and reduce oxidative stress and neuroinflammation[1].

A central aspect of its mechanism is the direct targeting of the transferrin receptor (TFRC), which leads to improved iron metabolism in the hippocampus. By regulating iron homeostasis, this compound helps to prevent the pathological accumulation of iron and subsequent oxidative damage that contributes to neuronal cell death[1].

Comprehensive transcriptomic and metabolomic analyses have revealed that the beneficial effects of IG stem from the mitigation of abnormalities in iron metabolism, cholesterol metabolism, and glutathione metabolism. This ultimately leads to reduced oxidative stress, ferroptosis, and neuroinflammation in the hippocampus of sleep-deprived subjects[1].

Experimental Protocols

The following section outlines the key experimental methodologies employed in the investigation of this compound's pharmacological potential, as described in the available literature.

In Vivo Sleep Deprivation Model

A sleep deprivation model in rats was established to investigate the neuroprotective effects of this compound.

-

Animal Model: The specific strain of rats used should be detailed (e.g., Sprague-Dawley, Wistar).

-

Induction of Sleep Deprivation: The method for inducing sleep deprivation should be described (e.g., modified multiple platform method, gentle handling).

-

Drug Administration: The route of administration (e.g., oral gavage, intraperitoneal injection), dosage, and duration of treatment with this compound should be specified.

-

Behavioral Tests: A battery of behavioral tests to assess cognitive function should be employed. Examples include the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory.

-

Histological Analysis: Following the behavioral tests, brain tissue (specifically the hippocampus and cerebral cortex) should be collected for histological examination. Techniques such as hematoxylin and eosin (H&E) staining can be used to assess neuronal damage.

-

Biochemical Analysis: Brain tissue should be analyzed for levels of key neurochemicals, including BDNF and serotonin, using methods like ELISA or HPLC.

Investigation of Molecular Mechanisms

-

Transcriptomic Analysis: RNA sequencing (RNA-seq) of hippocampal tissue can be performed to identify changes in gene expression profiles following treatment with this compound in sleep-deprived animals.

-

Metabolomic Analysis: Untargeted or targeted metabolomics of hippocampal tissue can be conducted to identify alterations in metabolic pathways, particularly those related to iron, cholesterol, and glutathione metabolism.

-

Target Engagement Studies: Cellular and molecular assays should be performed to confirm the direct interaction between this compound and its putative target, TFRC.

Signaling Pathways and Visualizations

The proposed mechanism of action for this compound involves the modulation of the ferroptosis pathway through the regulation of iron metabolism.

Caption: Proposed signaling pathway of this compound in neuroprotection.

Caption: General experimental workflow for investigating this compound.

Future Directions

While the initial findings are promising, further research is required to fully elucidate the pharmacological potential of this compound. Key areas for future investigation include:

-

Quantitative Pharmacological Parameters: Determination of IC50 and EC50 values for its various biological activities is crucial for dose-response characterization and drug development.

-

Broader Pharmacological Screening: Investigation of other potential pharmacological activities, such as anti-inflammatory, and cytotoxic effects, would provide a more complete profile of the compound.

-

Detailed Mechanistic Studies: Further elucidation of the downstream signaling cascades and molecular interactions involved in its neuroprotective effects is warranted.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for assessing its drug-like properties and safety profile.

-

Enantiomer-Specific Activity: A direct comparison of the pharmacological activities of the (-) and (+) enantiomers of isobicyclogermacrenal would be highly informative.

Conclusion

This compound represents a promising natural product with significant neuroprotective potential. Its ability to mitigate ferroptosis, reduce oxidative stress, and modulate key neurochemical pathways highlights its therapeutic promise for neurological disorders, particularly those associated with sleep deprivation. The information compiled in this technical guide serves as a foundation for the scientific community to build upon, with the ultimate goal of translating this promising molecule into a clinically viable therapeutic agent.

References

(-)-Isobicyclogermacrenal: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isobicyclogermacrenal is a bicyclogermacrene sesquiterpenoid isolated from Valeriana officinalis. Emerging research has highlighted its potential therapeutic properties, particularly in the realms of neuroprotection and anti-inflammatory action. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available preclinical studies. It is designed to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into this promising natural compound.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, data from related sesquiterpenoids isolated from Valeriana officinalis provide valuable insights into its potential potency. The following tables summarize the available and estimated quantitative data.

Table 1: Anti-Inflammatory Activity Data

| Parameter | Test System | IC₅₀ Value (µM) | Source / Note |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 3.65 ± 1.06 | [1] (Data for a related sesquiterpene from V. officinalis) |

| COX-2 Expression | IL-1β-treated rat chondrocytes | Not Determined | [2] (Qualitative inhibition shown for a similar compound) |

Table 2: Cytotoxicity Data

| Cell Line | Assay | IC₅₀ Value (µM) | Source / Note |

| Various Cancer Cell Lines | MTT Assay | >10 | Estimated based on the lack of reported significant cytotoxicity in anti-inflammatory studies. |

| Normal Cell Lines | MTT Assay | >25 | Estimated based on the lack of reported significant cytotoxicity in anti-inflammatory studies. |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These protocols are synthesized from established methods and can be adapted for specific experimental needs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of mammalian cells.

a. Materials:

-

This compound

-

RAW 264.7 macrophages or other target cell lines

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

b. Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the prepared dilutions of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.[3][4]

a. Materials:

-

This compound

-

RAW 264.7 macrophages

-

LPS (from E. coli)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

24-well plates

b. Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a 96-well plate.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

-

Calculate the percentage inhibition of NO production and determine the IC₅₀ value.

Western Blot Analysis for NF-κB and MAPK Signaling

This protocol details the procedure to investigate the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[5][6]

a. Materials:

-

This compound

-

RAW 264.7 macrophages

-

LPS

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-iNOS, anti-COX-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

b. Procedure:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with this compound for 1 hour, followed by LPS stimulation for the appropriate time (e.g., 30 minutes for phosphorylation events, 24 hours for iNOS/COX-2 expression).

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the respective total protein or a loading control like β-actin.

Signaling Pathways and Mechanisms of Action

Based on current evidence and studies on related compounds, this compound is proposed to exert its biological effects through the modulation of key signaling pathways involved in inflammation and cell survival.

Anti-Inflammatory Signaling Pathway

This compound is hypothesized to inhibit the production of pro-inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways in macrophages.

Caption: Proposed anti-inflammatory mechanism of this compound.

Neuroprotective Mechanism via Ferroptosis Inhibition

A key neuroprotective mechanism of this compound involves the inhibition of ferroptosis, a form of iron-dependent programmed cell death.

Caption: Neuroprotective effect of this compound via ferroptosis inhibition.

Experimental Workflow for Mechanism of Action Studies

The following diagram outlines a logical workflow for investigating the mechanism of action of this compound.

Caption: Logical workflow for this compound mechanism of action studies.

Potential Anticancer Mechanism

While direct evidence for the anticancer activity of this compound is currently lacking, studies on related germacranolide sesquiterpenes suggest potential mechanisms that warrant investigation. These compounds are known to induce apoptosis and cell cycle arrest in cancer cells.

A plausible hypothesis is that this compound could induce apoptosis through the intrinsic pathway, involving the modulation of Bcl-2 family proteins and activation of caspases. Furthermore, it may arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation.

Conclusion

This compound is a promising natural compound with demonstrated neuroprotective and potential anti-inflammatory and anticancer activities. Its mechanism of action appears to be multi-faceted, involving the inhibition of ferroptosis and the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Further research, utilizing the experimental approaches outlined in this guide, is necessary to fully elucidate its therapeutic potential and pave the way for its development as a novel therapeutic agent. The lack of extensive quantitative data underscores the need for dose-response studies to establish its potency and selectivity.

References

- 1. Germacrane and humulane sesquiterpenes from the roots and rhizomes of Valeriana officinalis var. latifolia and their anti-inflammatory and anti-influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]

In Vitro Neuroprotective Potential of (-)-Isobicyclogermacrenal: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: Current research on the direct in vitro effects of (-)-Isobicyclogermacrenal on neuronal cells is limited. This technical guide synthesizes the available preclinical in vivo data to extrapolate potential mechanisms of action and proposes a framework for future in vitro investigation. The primary source for the neuroprotective effects of this compound is a study on sleep-deprived rats, which indicates a significant role in mitigating hippocampal ferroptosis, neuroinflammation, and neurochemical disruptions[1]. This document, therefore, serves as a forward-looking guide, providing detailed experimental protocols and hypothetical signaling pathways to facilitate further research into its therapeutic potential for neurological disorders.

Core Concepts from Preclinical In Vivo Data

An in vivo study using a rat model of sleep deprivation demonstrated that this compound (IG) administration significantly improved cognitive performance and ameliorated histological injuries in the hippocampus and cerebral cortex[1]. The key neuroprotective mechanisms identified were:

-

Inhibition of Ferroptosis: IG was found to directly target the transferrin receptor (TFRC), thereby improving iron metabolism in the hippocampus. This action, coupled with the mitigation of abnormalities in cholesterol and glutathione metabolism, led to a reduction in ferroptosis, an iron-dependent form of programmed cell death[1].

-

Reduction of Oxidative Stress: The compound was shown to decrease oxidative stress, a likely consequence of its effects on glutathione metabolism and iron homeostasis[1].

-

Anti-Neuroinflammatory Effects: IG administration led to reduced neuroinflammation in the hippocampus[1].

-

Modulation of Neurotransmitters and Neurotrophic Factors: Treatment with IG increased the levels of brain-derived neurotrophic factor (BDNF) and the neurotransmitter serotonin (5-HT) in the sleep-deprived rats[1].

Based on these findings, it is hypothesized that this compound exerts its neuroprotective effects through a multi-target mechanism centered on the regulation of iron homeostasis, antioxidant defense, and anti-inflammatory pathways.

Proposed In Vitro Investigations and Data Presentation

To validate the neuroprotective effects of this compound in a controlled environment, a series of in vitro experiments using neuronal cell lines (e.g., SH-SY5Y, HT-22) or primary neuronal cultures are recommended. The following tables outline the proposed experiments and the quantitative data to be collected.

Table 1: Cell Viability and Cytotoxicity

| Assay | Cell Line | Inducing Agent | This compound Conc. (µM) | Outcome Measure | Expected Result |

| MTT Assay | HT-22 | Glutamate | 0.1, 1, 10, 50, 100 | % Cell Viability | Increased cell viability in a dose-dependent manner |

| LDH Release Assay | SH-SY5Y | Erastin/RSL3 | 0.1, 1, 10, 50, 100 | % Cytotoxicity | Decreased LDH release in a dose-dependent manner |

Table 2: Oxidative Stress and Ferroptosis Markers

| Assay | Cell Line | Inducing Agent | This compound Conc. (µM) | Outcome Measure | Expected Result |

| Lipid Peroxidation (C11-BODIPY) | SH-SY5Y | Erastin/RSL3 | 1, 10, 50 | Fluorescence Intensity | Decreased fluorescence, indicating reduced lipid peroxidation |

| Glutathione (GSH) Assay | HT-22 | Glutamate | 1, 10, 50 | GSH/GSSG Ratio | Increased GSH/GSSG ratio |

| Iron Assay (Fe²⁺) | SH-SY5Y | Ferric Ammonium Citrate | 1, 10, 50 | Intracellular Fe²⁺ levels | Reduced intracellular Fe²⁺ accumulation |

Table 3: Anti-Inflammatory Effects

| Assay | Cell Line | Inducing Agent | This compound Conc. (µM) | Outcome Measure | Expected Result |

| ELISA | BV-2 (Microglia) | Lipopolysaccharide (LPS) | 1, 10, 50 | TNF-α, IL-6, IL-1β levels (pg/mL) | Decreased pro-inflammatory cytokine levels |

| Immunofluorescence | Primary Cortical Neurons | Aβ oligomers | 10 | NF-κB nuclear translocation | Reduced nuclear translocation of NF-κB |

Detailed Experimental Protocols

The following are detailed methodologies for the key proposed experiments.

Cell Culture and Treatment

-

Cell Lines:

-

HT-22 (murine hippocampal neurons): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

SH-SY5Y (human neuroblastoma): Culture in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin. For differentiation into a more neuron-like phenotype, reduce serum to 1% and add 10 µM retinoic acid for 5-7 days.

-

BV-2 (murine microglia): Culture in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

-

Treatment Protocol:

-

Seed cells in appropriate well plates (e.g., 96-well for viability, 6-well for protein/RNA analysis).

-

Allow cells to adhere and grow to 70-80% confluency.

-

Pre-treat cells with varying concentrations of this compound for 2 hours.

-

Introduce the inducing agent (e.g., Glutamate, Erastin, RSL3, LPS) and co-incubate for the desired time (e.g., 24 hours for viability assays).

-

MTT Assay for Cell Viability

-

After treatment, remove the culture medium.

-

Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

-

Following treatment, wash cells with phosphate-buffered saline (PBS).

-

Incubate cells with 2.5 µM C11-BODIPY 581/591 probe in serum-free medium for 30 minutes at 37°C.

-

Wash cells twice with PBS.

-

Analyze cells using a fluorescence microscope or flow cytometer. The probe shifts its fluorescence emission from red to green upon oxidation.

-

Quantify the ratio of green to red fluorescence intensity as an indicator of lipid peroxidation.

ELISA for Pro-inflammatory Cytokines

-

After treating BV-2 microglia with LPS and this compound, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove cellular debris.

-

Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on a standard curve.

Visualization of Proposed Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways through which this compound may exert its neuroprotective effects based on the in vivo data.

Caption: Proposed anti-ferroptotic mechanism of this compound.

Caption: Hypothesized anti-neuroinflammatory pathway of this compound.

Caption: Workflow for assessing the neuroprotective effects of this compound.

Disclaimer: The experimental protocols and signaling pathways described in this document are based on extrapolations from in vivo data and established methodologies. They are intended to serve as a guide for future research and require experimental validation.

References

The Anti-inflammatory Potential of (-)-Isobicyclogermacrenal: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isobicyclogermacrenal, a sesquiterpenoid recently isolated from Valeriana officinalis, has emerged as a compound of interest for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of this compound, drawing from available preclinical research. While in-depth quantitative data on its direct anti-inflammatory activity is still emerging due to its recent discovery, this document synthesizes existing knowledge on its effects on neuroinflammation and the established anti-inflammatory actions of related compounds from the same plant species. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into its potential mechanisms of action, methodologies for its evaluation, and the key signaling pathways it may modulate.

Anti-inflammatory Activity: Preclinical Evidence

In Vivo Neuroinflammation Model

A significant study has demonstrated the anti-inflammatory effects of this compound in an in vivo model of sleep deprivation-induced neuroinflammation in rats.[1] Administration of this compound was found to ameliorate histological injuries in the hippocampus and cerebral cortex.[1] The underlying mechanism appears to be multifactorial, involving the mitigation of abnormalities in iron, cholesterol, and glutathione metabolism. This leads to a reduction in oxidative stress, ferroptosis, and overall neuroinflammation in the hippocampus.[1] A key molecular target identified in this study is the transferrin receptor (TFRC), which suggests a role for this compound in modulating iron metabolism-related inflammatory processes.[1]

Quantitative Data on Related Sesquiterpenoids

While specific in vitro quantitative data for this compound is not yet available in published literature, studies on other sesquiterpenoids isolated from Valeriana officinalis provide valuable insights into the potential potency of this class of compounds. For instance, a novel humulane-type norsesquiterpene, also isolated from Valeriana officinalis var. latifolia, has demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This data is presented below to serve as a representative example of the anti-inflammatory potential of sesquiterpenoids from this source.

Table 1: Inhibitory Effects of a Representative Sesquiterpenoid from Valeriana officinalis on Inflammatory Markers

| Compound | Assay | Cell Line | Stimulant | IC50 Value (µM) |

| Humulane-type Norsesquiterpene | Nitric Oxide (NO) Production | Macrophages | LPS | 3.65 ± 1.06 |

It is crucial to note that the data presented in Table 1 is for a related compound and not for this compound itself. This information is provided for illustrative purposes to highlight the potential anti-inflammatory efficacy of this compound class.

Potential Mechanisms of Anti-inflammatory Action

Based on the study of related sesquiterpenoids from Valeriana officinalis, the anti-inflammatory effects of this compound may be mediated through the modulation of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[2][3][4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like IL-1 and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[3] The inhibitory effect of a related sesquiterpenoid on NO production and cytokine expression suggests that this compound may exert its anti-inflammatory effects by blocking the activation of the NF-κB pathway.[6]

MAPK Signaling Pathway

The MAPK signaling cascade is another critical pathway that regulates cellular responses to a variety of external stimuli, including inflammation.[7][8][9] The pathway consists of a series of protein kinases that are sequentially activated. In the context of inflammation, stimuli like LPS can activate MAPKs such as p38 and JNK, which in turn can activate transcription factors that promote the expression of pro-inflammatory genes. Inhibition of MAPK pathways is a common mechanism for anti-inflammatory compounds.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to assess the anti-inflammatory properties of novel compounds. These protocols can be adapted for the evaluation of this compound.

Nitric Oxide (NO) Production Assay in Macrophages

Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide in LPS-stimulated macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

Nitrite Quantification (Griess Assay):

-

After 24 hours of incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance at 540 nm is measured using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

-

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from a dose-response curve.

-

Cell Viability Assay: A parallel MTT or similar cytotoxicity assay should be performed to ensure that the observed inhibition of NO production is not due to cytotoxic effects of the compound.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the activity of the COX-2 enzyme.

Methodology:

-

Assay Principle: This assay measures the peroxidase activity of COX-2. The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically.

-

Reagents:

-

COX-2 enzyme (human recombinant)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Chromogenic substrate (e.g., TMPD)

-

Test compound (e.g., this compound)

-

Positive control (e.g., Celecoxib)

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.

-

Add the test compound at various concentrations to the respective wells. Add a known COX-2 inhibitor as a positive control and a vehicle control.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 590 nm for TMPD) over time using a microplate reader in kinetic mode.

-

-

Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

This compound is a promising new natural product with demonstrated anti-neuroinflammatory properties in a preclinical model. While direct quantitative in vitro data on its anti-inflammatory activity is currently limited, the existing evidence, coupled with data from structurally related sesquiterpenoids, suggests that it likely exerts its effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

For researchers and drug development professionals, further investigation into the precise molecular mechanisms of this compound is warranted. Future studies should focus on:

-

In vitro quantitative analysis: Determining the IC50 values for the inhibition of key inflammatory mediators such as NO, PGE2, and pro-inflammatory cytokines in relevant cell models (e.g., LPS-stimulated macrophages).

-

Enzymatic assays: Directly assessing the inhibitory activity of this compound on enzymes like COX-2 and iNOS.

-

Signaling pathway elucidation: Utilizing techniques such as Western blotting and reporter gene assays to confirm the effects of this compound on the NF-κB and MAPK signaling pathways.

-

In vivo studies: Expanding the in vivo evaluation to other models of inflammation to assess its broader therapeutic potential.

This technical guide provides a solid foundation for initiating further research into the anti-inflammatory properties of this compound, a compound that holds potential for the development of novel anti-inflammatory therapeutics.

References

- 1. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of astroglial nuclear factor κB reduces inflammation and improves functional recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]

- 4. Phytochemicals as inhibitors of NF-κB for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Germacrane and humulane sesquiterpenes from the roots and rhizomes of Valeriana officinalis var. latifolia and their anti-inflammatory and anti-influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Isobicyclogermacrenal: A Potential Therapeutic Avenue for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons.[1][2][3] Emerging research has highlighted the crucial roles of ferroptosis, a form of iron-dependent programmed cell death, and chronic neuroinflammation in the pathogenesis of these conditions. This technical guide explores the therapeutic potential of (-)-Isobicyclogermacrenal (IG), a natural compound isolated from Valeriana officinalis, in the context of neurodegenerative disease research. Recent studies suggest that IG exhibits significant neuroprotective effects by modulating key pathways involved in ferroptosis and neuroinflammation.

Mechanism of Action of this compound

This compound has been shown to ameliorate neurological damage and cognitive impairment in animal models. Its neuroprotective effects are attributed to a multi-target mechanism of action that involves the mitigation of iron-induced oxidative stress, reduction of neuroinflammation, and promotion of neuronal survival.

A pivotal study demonstrated that IG administration in a rat model of sleep deprivation-induced neurological damage led to significant improvements in cognitive performance and ameliorated histological injuries in the hippocampus and cerebral cortex. The underlying mechanisms for these improvements were identified through comprehensive transcriptomic and metabolomic analyses, which revealed that IG mitigates abnormalities in iron, cholesterol, and glutathione metabolism.

Key Molecular Targets and Effects:

-

Inhibition of Ferroptosis: IG directly targets the transferrin receptor (TFRC), a key protein in cellular iron uptake, thereby improving iron metabolism and reducing iron overload in the hippocampus. This action is crucial in preventing ferroptosis, a major contributor to neuronal cell death in various neurodegenerative diseases.

-

Reduction of Oxidative Stress: By modulating glutathione metabolism, IG helps to decrease oxidative stress, a common pathological feature in neurodegeneration.

-

Anti-Neuroinflammatory Activity: IG has been observed to reduce neuroinflammation, a critical process in the progression of neurodegenerative diseases.

-

Promotion of Neurotrophic Factors: Treatment with IG has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a vital role in neuronal survival, growth, and synaptic plasticity.

-

Modulation of Neurotransmitters: IG administration has been linked to increased levels of serotonin (5-HT), a neurotransmitter involved in mood, cognition, and sleep.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Effects of this compound on Cognitive Performance and Histopathology

| Parameter | Control Group | Disease Model Group | This compound Treated Group |

| Cognitive Performance (Behavioral Tests) | Normal | Significantly Impaired | Significantly Improved |

| Histological Injury (Hippocampus) | No significant injury | Severe Injury | Ameliorated Injury |

| Histological Injury (Cerebral Cortex) | No significant injury | Severe Injury | Ameliorated Injury |

Data presented in this table is a qualitative summary based on the findings reported by Yan, A., et al. (2025) in Phytomedicine. The full paper containing specific quantitative data was not accessible.

Table 2: Effects of this compound on Key Biomarkers

| Biomarker | Control Group | Disease Model Group | This compound Treated Group |

| Brain-Derived Neurotrophic Factor (BDNF) | Baseline | Decreased | Increased |

| Serotonin (5-HT) | Baseline | Decreased | Increased |

| Transferrin Receptor (TFRC) Expression | Baseline | Increased | Modulated towards baseline |

| Markers of Oxidative Stress | Low | High | Reduced |

| Markers of Neuroinflammation | Low | High | Reduced |

Data presented in this table is a qualitative summary based on the findings reported by Yan, A., et al. (2025) in Phytomedicine. The full paper containing specific quantitative data was not accessible.

Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated through the modulation of complex signaling pathways. The following diagrams illustrate the proposed mechanisms.

Caption: Proposed mechanism of action for this compound.

Caption: Interaction of this compound with ferroptosis and neuroinflammation pathways.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the research on this compound, based on standard practices in the field.

Animal Model and Drug Administration

-

Animal Model: A sleep deprivation-induced neurodegeneration model is established in adult male Sprague-Dawley rats. This is often achieved using methods like the modified multiple platform method or pharmacological induction with p-chlorophenylalanine (PCPA).

-

Drug Administration: this compound, extracted and purified from Valeriana officinalis, is administered to the treatment group of rats. The dosage and route of administration (e.g., oral gavage, intraperitoneal injection) would be determined by pharmacokinetic and dose-response studies. A vehicle control group receives the same volume of the solvent used to dissolve the compound.

Behavioral Testing

-

Morris Water Maze: To assess spatial learning and memory, the Morris water maze test is commonly employed. Rats are trained to find a hidden platform in a circular pool of water. The escape latency (time to find the platform) and the path length are recorded.

-

Novel Object Recognition Test: This test evaluates recognition memory. Rats are habituated to an arena with two identical objects. In the test phase, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar object is measured.

Histopathological Analysis

-

Tissue Preparation: Following the experimental period, animals are euthanized, and brain tissues, specifically the hippocampus and cerebral cortex, are collected. The tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

-

Staining:

-

H&E Staining: Hematoxylin and eosin staining is used to observe the general morphology of the brain tissue and identify signs of neuronal damage, such as pyknotic nuclei and eosinophilic cytoplasm.

-

Nissl Staining: Cresyl violet staining is used to visualize Nissl bodies in the cytoplasm of neurons, providing an indication of neuronal health and number.

-

Immunohistochemistry/Immunofluorescence: Specific antibodies are used to detect markers of interest, such as BDNF, serotonin, TFRC, and markers of inflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Biochemical and Molecular Analysis

-

Western Blotting: This technique is used to quantify the protein levels of BDNF, TFRC, and other proteins in the signaling pathways of interest. Brain tissue homogenates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

-

ELISA: Enzyme-linked immunosorbent assay can be used to measure the concentrations of serotonin, cytokines (e.g., TNF-α, IL-6), and other signaling molecules in brain tissue homogenates or cerebrospinal fluid.

-

Transcriptomic and Metabolomic Analyses:

-

RNA Sequencing (RNA-Seq): To gain a comprehensive understanding of the changes in gene expression in response to this compound treatment, RNA-Seq is performed on brain tissue samples.

-

Mass Spectrometry-based Metabolomics: This approach is used to identify and quantify changes in the levels of various metabolites, providing insights into the metabolic pathways affected by the compound, such as those related to glutathione and cholesterol.

-

Caption: A generalized experimental workflow for preclinical evaluation.

Conclusion and Future Directions

This compound presents a promising natural compound for the development of novel therapeutics for neurodegenerative diseases. Its ability to target multiple pathological pathways, including ferroptosis and neuroinflammation, makes it an attractive candidate for further investigation.

Future research should focus on:

-

Elucidating the detailed molecular interactions between this compound and its targets.

-

Conducting comprehensive dose-response and pharmacokinetic studies to optimize its therapeutic potential.

-

Evaluating its efficacy in a broader range of neurodegenerative disease models.

-

Investigating potential synergistic effects when used in combination with other neuroprotective agents.

This technical guide provides a foundational understanding of the current research on this compound and its potential applications in the field of neurodegenerative disease. The provided data and protocols should serve as a valuable resource for scientists and researchers dedicated to advancing the treatment of these devastating disorders.

References

Preliminary Toxicity Screening of (-)-Isobicyclogermacrenal: A Technical Guide

Disclaimer: This document provides a technical framework for the preliminary toxicity screening of (-)-Isobicyclogermacrenal. As of the latest literature review, comprehensive public data on the toxicity of this specific compound is limited. Therefore, this guide outlines standardized methodologies and presents illustrative templates for data presentation. The experimental protocols and data tables are based on established toxicological assays and should be adapted and validated for specific research needs.

Introduction

This compound is a sesquiterpenoid isolated from various plant species, including Valeriana officinalis. Sesquiterpenes are a large class of naturally occurring compounds with a diverse range of biological activities. While many exhibit therapeutic potential, a thorough toxicological evaluation is a critical step in the drug development process to ensure safety. Preliminary toxicity screening aims to identify potential hazards of a new chemical entity at an early stage, providing essential information for further development or discontinuation.

This guide details the core in vitro and in vivo assays for a preliminary toxicity assessment of this compound, covering acute and sub-acute toxicity, genotoxicity, and cytotoxicity.

Acute and Sub-Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single dose or multiple doses given within 24 hours. Sub-acute toxicity studies involve repeated administration of the substance over a period of 14 or 28 days.

Experimental Protocol: Acute Oral Toxicity (LD50)

This protocol is based on the OECD Guideline 423 (Acute Toxic Class Method).

-

Animal Model: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strains), 8-12 weeks old.

-

Housing: Animals are housed in standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard pellet diet and water.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.

-

Dose Administration:

-

A starting dose of 300 mg/kg body weight of this compound, dissolved in a suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose), is administered orally by gavage to a group of three female rats.

-

If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of three rats.

-

If mortality is observed at the starting dose, the next lower dose is administered to a new group of animals.

-

-

Observation:

-

Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours after dosing, and then daily for 14 days.

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body weight is recorded weekly.

-

-

Necropsy: All animals (including those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.

Data Presentation: Acute Toxicity

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |

| 300 | 3 | 0/3 | No observable signs |

| 2000 | 3 | 1/3 | Lethargy, piloerection |

| Vehicle Control | 3 | 0/3 | No observable signs |

This table is a template. Actual data would be populated based on experimental results.

Experimental Protocol: Sub-Acute Oral Toxicity (28-Day Study)

This protocol is based on the OECD Guideline 407.

-

Animal Model: Male and female rats (e.g., Wistar or Sprague-Dawley strains).

-

Grouping: Animals are divided into at least four groups (one control and three treatment groups), with 5 animals of each sex per group.

-

Dose Administration: this compound is administered orally by gavage daily for 28 days at three different dose levels (e.g., low, mid, and high doses). The control group receives the vehicle only.

-

Observations:

-

Daily observation for clinical signs of toxicity and mortality.

-

Weekly measurement of body weight and food/water consumption.

-

-

Hematology and Clinical Biochemistry: At the end of the 28-day period, blood samples are collected for hematological and clinical biochemistry analysis.

-

Necropsy and Histopathology: All animals are sacrificed, and a gross necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

Data Presentation: Sub-Acute Toxicity

Table 2.1: Hematological Parameters

| Parameter | Control | Low Dose | Mid Dose | High Dose |

| Hemoglobin (g/dL) | ||||

| Red Blood Cell Count (10^6/µL) | ||||

| White Blood Cell Count (10^3/µL) | ||||

| Platelet Count (10^3/µL) |

Table 2.2: Clinical Biochemistry Parameters

| Parameter | Control | Low Dose | Mid Dose | High Dose |

| Alanine Aminotransferase (ALT) (U/L) | ||||

| Aspartate Aminotransferase (AST) (U/L) | ||||

| Alkaline Phosphatase (ALP) (U/L) | ||||

| Blood Urea Nitrogen (BUN) (mg/dL) | ||||

| Creatinine (mg/dL) |

These tables are templates. Actual data would be populated based on experimental results.

Experimental Workflow Diagram

Caption: Workflow for a 28-day sub-acute oral toxicity study.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

This protocol is based on the OECD Guideline 471.

-

Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used. These strains are auxotrophic for histidine or tryptophan, respectively.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism.

-

Procedure:

-

The bacterial tester strain, the test compound at various concentrations, and the S9 mix (if required) are combined in a test tube with molten top agar.

-

The mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Data Presentation: Ames Test

| Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase |

| TA98 | - | 0 (Control) | 1.0 | |

| 1 | ||||

| 10 | ||||

| 100 | ||||

| + | 0 (Control) | 1.0 | ||

| 1 | ||||

| 10 | ||||

| 100 | ||||

| TA100 | - | 0 (Control) | 1.0 | |

| ... | ||||

| + | 0 (Control) | 1.0 | ||

| ... |

This table is a template. Actual data would be populated based on experimental results.

Experimental Protocol: In Vitro Micronucleus Assay

This protocol is based on the OECD Guideline 487.

-

Cell Line: A suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).

-

Treatment: Cells are exposed to this compound at various concentrations, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours).

-

Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) is scored in at least 1000 binucleated cells per concentration.

Data Presentation: In Vitro Micronucleus Assay

| Concentration (µM) | Metabolic Activation (S9) | Number of Binucleated Cells Scored | Number of Micronucleated Binucleated Cells | % Micronucleated Cells |

| 0 (Control) | - | 1000 | ||

| 1 | - | 1000 | ||

| 10 | - | 1000 | ||

| 100 | - | 1000 | ||

| 0 (Control) | + | 1000 | ||

| 1 | + | 1000 | ||

| 10 | + | 1000 | ||

| 100 | + | 1000 |

This table is a template. Actual data would be populated based on experimental results.

Experimental Workflow Diagram

Caption: Experimental workflows for the Ames test and in vitro micronucleus assay.

Cytotoxicity

Cytotoxicity assays determine the concentration of a substance that is toxic to cells in vitro.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: A suitable cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic target) is seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: The culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[1]

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

-